molecular formula C17H14N2O B15213443 1-(2-{[(3H-Indol-3-ylidene)methyl]amino}phenyl)ethan-1-one CAS No. 93444-54-3

1-(2-{[(3H-Indol-3-ylidene)methyl]amino}phenyl)ethan-1-one

Cat. No.: B15213443
CAS No.: 93444-54-3
M. Wt: 262.30 g/mol
InChI Key: SKJFQPHRSLXZIC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(((1H-Indol-3-yl)methylene)amino)phenyl)ethanone typically involves the condensation of 1H-indole-3-carbaldehyde with 2-aminoacetophenone. This reaction is usually carried out in the presence of a suitable catalyst under reflux conditions . The reaction can be represented as follows:

1H-indole-3-carbaldehyde+2-aminoacetophenone1-(2-(((1H-Indol-3-yl)methylene)amino)phenyl)ethanone\text{1H-indole-3-carbaldehyde} + \text{2-aminoacetophenone} \rightarrow \text{1-(2-(((1H-Indol-3-yl)methylene)amino)phenyl)ethanone} 1H-indole-3-carbaldehyde+2-aminoacetophenone→1-(2-(((1H-Indol-3-yl)methylene)amino)phenyl)ethanone

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(2-(((1H-Indol-3-yl)methylene)amino)phenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions can result in a wide range of functionalized products .

Scientific Research Applications

1-(2-(((1H-Indol-3-yl)methylene)amino)phenyl)ethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-(((1H-Indol-3-yl)methylene)amino)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and influencing cellular processes. For example, it may inhibit certain enzymes or activate specific receptors, leading to changes in cell signaling and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(((1H-Indol-3-yl)methylene)amino)phenyl)ethanone is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

93444-54-3

Molecular Formula

C17H14N2O

Molecular Weight

262.30 g/mol

IUPAC Name

1-[2-(1H-indol-3-ylmethylideneamino)phenyl]ethanone

InChI

InChI=1S/C17H14N2O/c1-12(20)14-6-2-4-8-16(14)18-10-13-11-19-17-9-5-3-7-15(13)17/h2-11,19H,1H3

InChI Key

SKJFQPHRSLXZIC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1N=CC2=CNC3=CC=CC=C32

Origin of Product

United States

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